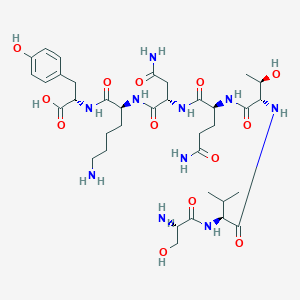
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromo-nitroethenyl group and an ethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or 1,4-diols, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with the furan ring in the presence of a Lewis acid catalyst.
Bromination and Nitration: The bromo-nitroethenyl group can be introduced through a two-step process. First, the furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide. Subsequently, nitration is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group or other reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring or the ethoxyphenyl group.
Reduction Products: Amino derivatives or other reduced forms of the nitro group.
Substitution Products: Compounds with different functional groups replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmacological studies.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromo-nitroethenyl group may participate in electrophilic or nucleophilic interactions, while the ethoxyphenyl group may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran: Similar structure but lacks the ethoxy group.
2-(2-Bromo-2-nitroethenyl)-5-(4-methoxyphenyl)furan: Similar structure but has a methoxy group instead of an ethoxy group.
2-(2-Bromo-2-nitroethenyl)-5-(4-chlorophenyl)furan: Similar structure but has a chloro group instead of an ethoxy group.
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and interaction with biological targets. The combination of the bromo-nitroethenyl group and the ethoxyphenyl group provides a distinct set of properties that can be leveraged in various scientific applications.
Eigenschaften
CAS-Nummer |
918429-27-3 |
|---|---|
Molekularformel |
C14H12BrNO4 |
Molekulargewicht |
338.15 g/mol |
IUPAC-Name |
2-(2-bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan |
InChI |
InChI=1S/C14H12BrNO4/c1-2-19-11-5-3-10(4-6-11)13-8-7-12(20-13)9-14(15)16(17)18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
HGYPPUCPCVDNJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)









![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)
